Droxicam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigation of Anti-inflammatory Mechanisms

Droxicam's mechanism of action, like other NSAIDs, involves inhibiting enzymes called cyclooxygenases (COXs) which are responsible for prostaglandin production. Prostaglandins are involved in inflammation, pain, and fever. Studying how Droxicam interacts with COXs can provide insights into the overall inflammatory process ().

This research can help scientists develop new and more targeted anti-inflammatory drugs with fewer side effects.

Research on Specific Conditions

Some scientific studies have investigated the use of Droxicam for specific conditions, such as:

Osteoarthritis

A few studies have explored the effectiveness of Droxicam in managing pain associated with osteoarthritis, but these studies are limited and more research is needed for conclusive evidence ().

Pain Management

Similar to osteoarthritis, some research has looked at Droxicam's pain-relieving properties in various settings. However, like with osteoarthritis, more robust studies are needed to definitively determine its role in pain management.

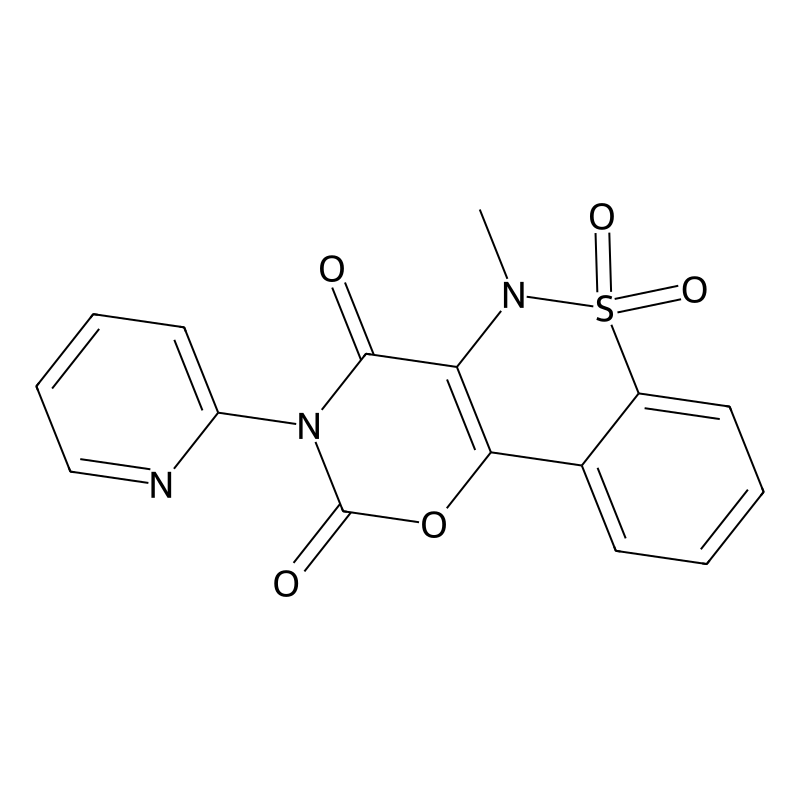

Droxicam is a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam family, characterized as a pro-drug of piroxicam. Its chemical formula is C₁₆H₁₁N₃O₅S, with a molecular weight of 357.341 g/mol. The compound is achiral and lacks defined stereocenters, making it optically inactive . Droxicam functions primarily through the inhibition of prostaglandin E₂ (PGE₂) biosynthesis, thereby providing anti-inflammatory, analgesic, and antipyretic effects. It has been utilized in treating musculoskeletal disorders such as rheumatoid arthritis and osteoarthritis .

Like other NSAIDs, droxicam (and its metabolite piroxicam) works by inhibiting the enzymes cyclooxygenase (COX-1 and COX-2) which are involved in prostaglandin synthesis []. Prostaglandins are signaling molecules that play a role in inflammation, pain, and fever. By inhibiting COX enzymes, droxicam reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects [].

Droxicam has been associated with several safety concerns, including:

- Gastrointestinal (GI) toxicity: Like other NSAIDs, droxicam can cause stomach ulcers, bleeding, and other GI problems [].

- Cardiovascular risks: Studies suggest an increased risk of heart attack and stroke with NSAID use, including droxicam [].

- Kidney problems: Droxicam can affect kidney function, especially in high doses or with prolonged use [].

Droxicam undergoes hydrolysis in the digestive tract, converting into its active form, piroxicam. This transformation is crucial for its pharmacological activity. The compound also exhibits electrochemical behavior; for instance, it can be reduced on a mercury electrode, producing a distinct cyclic voltammetric peak . The main reaction pathway involves the cleavage of the ester group, which is essential for its activation and subsequent therapeutic effects .

Droxicam demonstrates significant biological activity, comparable to that of piroxicam. Its primary actions include:

- Anti-inflammatory: Reduces inflammation by inhibiting cyclooxygenase enzymes, which decreases prostaglandin synthesis.

- Analgesic: Provides pain relief that is notably stronger than that of acetylsalicylic acid and phenylbutazone.

- Antipyretic: Exhibits superior antipyretic activity compared to traditional NSAIDs like acetylsalicylic acid and dipyrone .

The synthesis of droxicam typically involves several steps:

- Starting Materials: The synthesis begins with appropriate precursors that contain the required functional groups.

- Formation of the Ester: An esterification reaction is performed to create the ester bond that characterizes droxicam.

- Cyclization: The intermediate undergoes cyclization to form the oxicam structure.

- Purification: The final product is purified through crystallization or chromatography to ensure high purity for pharmaceutical use .

Droxicam has been primarily used in:

- Pain Management: Effective in alleviating pain associated with various inflammatory conditions.

- Rheumatology: Prescribed for patients suffering from rheumatoid arthritis and osteoarthritis due to its potent anti-inflammatory properties .

- Research: Investigated for its pharmacokinetics and metabolic pathways in clinical studies .

Droxicam interacts with various biological systems:

- It inhibits platelet aggregation in canine models, indicating potential effects on coagulation pathways .

- Studies have shown that droxicam's pharmacokinetics can be influenced by gastric emptying rates, affecting its absorption and efficacy .

- Interaction with other drugs may lead to enhanced or diminished therapeutic effects; thus, careful monitoring is required during co-administration with other NSAIDs or anticoagulants .

Droxicam shares similarities with other compounds in the oxicam family and broader NSAID category. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Piroxicam | C₁₆H₁₁N₃O₄S | Active form of droxicam; longer half-life |

| Meloxicam | C₁₅H₁₃N₃O₄S | Selective COX-2 inhibitor; lower gastrointestinal toxicity |

| Tenoxicam | C₁₆H₁₃N₃O₄S | Rapid absorption; longer duration of action |

| Lornoxicam | C₁₅H₁₂N₂O₄S | Shorter half-life; potent analgesic properties |

Droxicam's uniqueness lies in its status as a pro-drug of piroxicam, which allows it to undergo metabolic conversion to achieve therapeutic effects. This characteristic differentiates it from other NSAIDs that do not require such transformation for activation .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

ATC Code

M01 - Antiinflammatory and antirheumatic products

M01A - Antiinflammatory and antirheumatic products, non-steroids

M01AC - Oxicams

M01AC04 - Droxicam

Mechanism of Action

KEGG Target based Classification of Drugs

Oxidoreductases (EC1)

Prostaglandin synthase [EC:1.14.99.1]

PTGS1 (COX1) [HSA:5742] [KO:K00509]

Other CAS

Absorption Distribution and Excretion

Data not available for prodrug. See [DB00554] for information on the active compound.

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

2: Lancaster C. Effective nonsteroidal anti-inflammatory drugs devoid of gastrointestinal side effects: do they really exist? Dig Dis. 1995 Jan;13 Suppl 1:40-7. Review. PubMed PMID: 7697901.

3: García González M, Sanromán AL, Herrero C, Ledo L, Moreno A, González C, Moreira V. [Droxicam-induced hepatitis. Description of 3 new cases and review of the literature]. Rev Clin Esp. 1994 Mar;194(3):170-2. Review. Spanish. PubMed PMID: 8008953.

4: Olkkola KT, Brunetto AV, Mattila MJ. Pharmacokinetics of oxicam nonsteroidal anti-inflammatory agents. Clin Pharmacokinet. 1994 Feb;26(2):107-20. Review. PubMed PMID: 8162655.

5: Jané F, Rodríguez de la Serna A. Droxicam: a pharmacological and clinical review of a new NSAID. Eur J Rheumatol Inflamm. 1991;11(4):3-9. Review. PubMed PMID: 1365488.

6: Martínez L, Sánchez J. Pharmacokinetic profile of droxicam. Eur J Rheumatol Inflamm. 1991;11(4):10-4. Review. PubMed PMID: 1365484.

7: Esteve J, Farré AJ, Roser R. Pharmacological profile of droxicam. Gen Pharmacol. 1988;19(1):49-54. Review. PubMed PMID: 3278945.